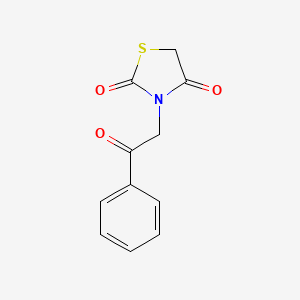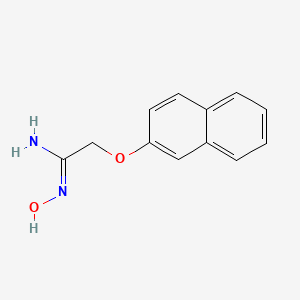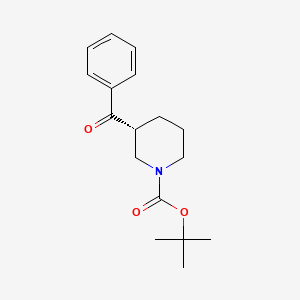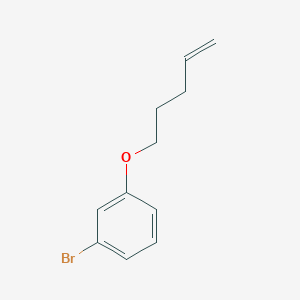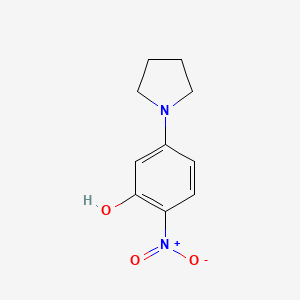
1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine
概要
説明
“1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . It also contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Boronate esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized using palladium-catalyzed cross-coupling reactions . For example, aryl bromides can be borylated using pinacolborane or bis(pinacolato)diboron in the presence of a palladium catalyst to form aryl boronates .
Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrrolidine ring attached to a phenyl ring through a single bond. The phenyl ring is likely substituted at one position with the boronate ester group .
Chemical Reactions Analysis
Boronate esters, such as the one in this compound, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
科学的研究の応用
Synthesis and Characterization
The compound 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine is utilized in the synthesis and structural analysis of various organic molecules. For example, it serves as a boric acid ester intermediate with benzene rings in the creation of complex compounds through multi-step substitution reactions. The structures of such compounds are confirmed through a combination of spectroscopic techniques (FTIR, NMR, mass spectrometry) and X-ray diffraction, demonstrating their utility in detailed chemical analysis and synthesis processes. These studies often involve conformational and molecular structure analysis through density functional theory (DFT), comparing theoretical models with experimental data to understand physicochemical properties (Huang et al., 2021).
Chemical Reactivity and Stability Analysis
Investigations into the chemical reactivity and stability of compounds featuring the this compound structure have been reported, such as the comparison of pyridin-2-ylboron derivatives' structural differences and their impact on chemical reactivity. This includes the study of bond angles and molecular orbitals to understand the experimental differences in reactivity, highlighting the significance of structural nuances in determining the stability and reactivity of boron-containing compounds (Sopková-de Oliveira Santos et al., 2003).
Materials Science and Polymer Chemistry
This chemical framework is also integral to the development of novel materials, such as deeply colored polymers incorporating pyrrolo[3,2-b]pyrrole units for potential applications in electronics and optics. The synthesis of these polymers through palladium-catalyzed polycondensation showcases the role of this compound in facilitating the creation of new polymeric materials with unique properties, such as solubility in organic solvents and specific molecular weights (Welterlich et al., 2012).
Boron Chemistry and Organic Electronics
The study of boron-based anion acceptors for applications in organic electronics, such as fluoride shuttle batteries, further exemplifies the versatility of this compound derivatives. These studies investigate the structural and electronic effects of boron-containing compounds on the performance of fluoride batteries, emphasizing the importance of boron chemistry in advancing energy storage technologies (Kucuk & Abe, 2020).
作用機序
Target of Action
Compounds with similar structures, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used as reagents to borylate arenes .
Mode of Action
The mode of action of this compound is likely to involve the borylation of arenes . Borylation is a chemical reaction where a boron atom is introduced into an organic molecule. This process is often facilitated by a palladium catalyst .
Biochemical Pathways
It’s known that the borylation of arenes can lead to the formation of organoboron compounds . These compounds are versatile intermediates in organic synthesis and can be used in various transformations, including Suzuki-Miyaura cross-coupling reactions .
Result of Action
The result of the action of this compound is the formation of organoboron compounds via the borylation of arenes . These compounds can be used as intermediates in various organic synthesis reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the borylation reaction can be affected by the presence of a catalyst, the temperature, and the pH of the reaction environment
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)13-9-5-6-10-14(13)18-11-7-8-12-18/h5-6,9-10H,7-8,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMZBQZNGCCEND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401151444 | |
| Record name | Pyrrolidine, 1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401151444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-21-5 | |
| Record name | Pyrrolidine, 1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884507-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401151444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


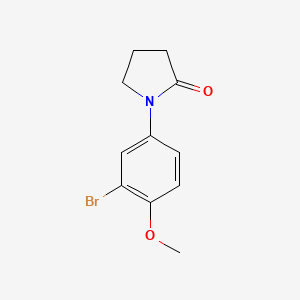
![2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide](/img/structure/B3163472.png)

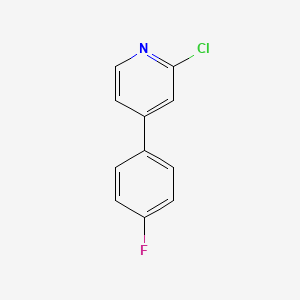
![Ethanone, 1,1'-bicyclo[2.2.2]octane-1,4-diylbis-](/img/structure/B3163487.png)
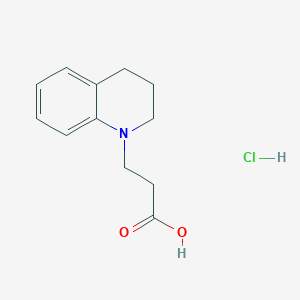
![2-[4-(hydroxymethyl)phenyl]propanoic Acid](/img/structure/B3163510.png)
